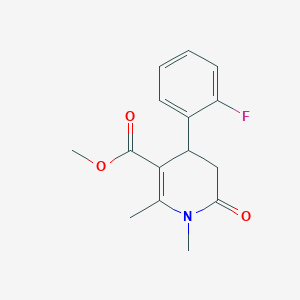![molecular formula C25H21ClFN5O3 B11489759 1-(6-chloropyridazin-3-yl)-4-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11489759.png)
1-(6-chloropyridazin-3-yl)-4-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-CHLOROPYRIDAZIN-3-YL)-4-{2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1-(6-CHLOROPYRIDAZIN-3-YL)-4-{2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves several steps, including the formation of intermediate compounds and the use of specific reagents and conditions. The synthetic routes typically involve:
Formation of the pyrazolo[3,4-b]pyridine core: This step often involves cyclization reactions using appropriate starting materials.
Introduction of the chloropyridazinyl group: This can be achieved through substitution reactions using chlorinated reagents.
Attachment of the fluorophenyl and methoxyphenyl groups: These steps may involve coupling reactions such as Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(6-CHLOROPYRIDAZIN-3-YL)-4-{2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloropyridazinyl group, using nucleophiles.
Coupling Reactions: Reactions like Suzuki-Miyaura coupling are common for attaching aromatic groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium).
Scientific Research Applications
1-(6-CHLOROPYRIDAZIN-3-YL)-4-{2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-CHLOROPYRIDAZIN-3-YL)-4-{2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 1-(6-CHLOROPYRIDAZIN-3-YL)-4-{2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE include:
- 1-(6-chloropyridazin-3-yl)piperidin-4-ol
- 1-(4-(6-chloropyridazin-3-yl)piperazin-1-yl)-2-(4-cyclopropyl-3-fluorophenyl)ethan-1-one
These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The uniqueness of 1-(6-CHLOROPYRIDAZIN-3-YL)-4-{2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21ClFN5O3 |
|---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-4-[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C25H21ClFN5O3/c1-14-23-17(12-22(33)28-25(23)32(31-14)21-11-10-20(26)29-30-21)16-7-5-9-19(34-2)24(16)35-13-15-6-3-4-8-18(15)27/h3-11,17H,12-13H2,1-2H3,(H,28,33) |
InChI Key |
IBRVJOWTEMFPDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=C(C(=CC=C3)OC)OCC4=CC=CC=C4F)C5=NN=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-7-(4-ethyl-piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11489680.png)
![3-[4-(cyclopentyloxy)phenyl]-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B11489681.png)
![Dimethyl 5,5'-{[4-(prop-2-en-1-yloxy)phenyl]methanediyl}bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11489685.png)
![ethyl 2-ethoxy-3,3,3-trifluoro-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}alaninate](/img/structure/B11489688.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-3-nitropyridin-2-amine](/img/structure/B11489693.png)
![2-[2'-Amino-3'-cyano-1'-(dimethylamino)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinolin]-1-YL]-N-(3-chlorophenyl)acetamide](/img/structure/B11489706.png)

![Ethyl 3-(2-chlorophenyl)-3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)propanoate](/img/structure/B11489732.png)
![methyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-N-(4-methylpyridin-2-yl)alaninate](/img/structure/B11489739.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B11489741.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11489747.png)
![6-cyclopentyl-2-sulfanyl-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11489748.png)
![Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[(2-methoxyphenyl)amino]-, ethyl ester](/img/structure/B11489752.png)
![2-acetyl-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11489757.png)
